molecular formula C12H10N2O2 B8540191 3-Methyl-5-nitro-2-phenylpyridine

3-Methyl-5-nitro-2-phenylpyridine

Cat. No.: B8540191
M. Wt: 214.22 g/mol
InChI Key: AWHUICIVVCHBRC-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2-phenylpyridine is a pyridine derivative characterized by a methyl group at position 3, a nitro group at position 5, and a phenyl substituent at position 2. Its synthesis involves dearomatization of pyridine precursors followed by nitration, yielding the compound as a white solid with an 81% reaction efficiency . Key spectral data include:

  • 1H NMR (CDCl3, δ ppm): 9.34 (s, 1H, pyridine-H), 8.39 (s, 1H, pyridine-H), 7.58–7.48 (m, 5H, phenyl-H), 2.51 (s, 3H, CH3) .
  • Molecular formula: C12H10N2O2 (calculated molecular weight: 214.23 g/mol).

The nitro group at position 5 enhances electron-withdrawing effects, influencing reactivity and stability, while the phenyl and methyl groups contribute to steric and electronic modulation.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-methyl-5-nitro-2-phenylpyridine

InChI

InChI=1S/C12H10N2O2/c1-9-7-11(14(15)16)8-13-12(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

AWHUICIVVCHBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares 3-methyl-5-nitro-2-phenylpyridine with structurally related pyridine compounds from published

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Key Substituents
This compound C12H10N2O2 214.23 Not reported 81 3-CH3, 5-NO2, 2-Ph
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C23H17ClN4 (example) ~466–545 268–287 67–81 2-Cl, 4/5-substituted phenyl, amino
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C12H10FNO2 235.22 Not reported Not reported 2-OH, 5-(3-F-4-OCH3-Ph)
2-Fluoro-5-(methylthio)pyridine C6H5FNS 143.18 Not reported Not reported 2-F, 5-SCH3
Key Observations:
  • Molecular Weight: The target compound (214.23 g/mol) is lighter than the chloro-substituted derivatives in (466–545 g/mol), reflecting fewer aromatic rings and absence of halogens like chlorine .
  • Melting Points: Chloro- and nitro-substituted pyridines (e.g., ) exhibit high melting points (268–287°C), likely due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). The absence of such data for this compound limits direct comparison, but nitro groups generally elevate melting points .
  • Substituent Effects: Nitro vs. Halogen vs. Methyl: Chlorine substituents () increase molecular weight and polarity, whereas methyl groups (target compound) enhance lipophilicity .

Spectral and Analytical Data

  • 1H NMR: The target compound’s aromatic proton shifts (δ 9.34 and 8.39 ppm) are consistent with nitro-substituted pyridines, while methyl groups (δ 2.51 ppm) align with analogous methylpyridines . In contrast, amino-substituted pyridines () exhibit downfield shifts for NH2 groups (~5–6 ppm) .

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